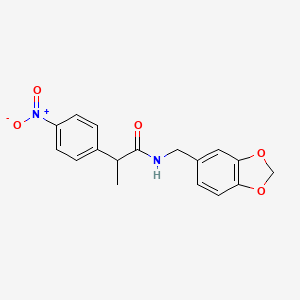![molecular formula C16H23ClN2O5 B4077318 1-[3-(2-Chloro-4-methylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4077318.png)
1-[3-(2-Chloro-4-methylphenoxy)propyl]piperazine;oxalic acid
Übersicht
Beschreibung
1-[3-(2-Chloro-4-methylphenoxy)propyl]piperazine;oxalic acid is a chemical compound that combines a piperazine derivative with oxalic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Chloro-4-methylphenoxy)propyl]piperazine typically involves the reaction of 2-chloro-4-methylphenol with 1,3-dibromopropane to form 3-(2-chloro-4-methylphenoxy)propyl bromide. This intermediate is then reacted with piperazine to yield 1-[3-(2-chloro-4-methylphenoxy)propyl]piperazine. The final step involves the formation of the oxalate salt by reacting the piperazine derivative with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(2-Chloro-4-methylphenoxy)propyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-Chloro-4-methylphenoxy)propyl]piperazine;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[3-(2-Chloro-4-methylphenoxy)propyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[3-(2-Chlorophenoxy)propyl]piperazine
- 1-[3-(4-Methylphenoxy)propyl]piperazine
- 1-[3-(2-Chloro-4-methylphenoxy)ethyl]piperazine
Uniqueness
1-[3-(2-Chloro-4-methylphenoxy)propyl]piperazine;oxalic acid is unique due to the presence of both the chloro and methyl groups on the phenoxy ring, which can influence its reactivity and interactions. The oxalic acid component also adds to its distinct properties, particularly in terms of solubility and stability.
Eigenschaften
IUPAC Name |
1-[3-(2-chloro-4-methylphenoxy)propyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O.C2H2O4/c1-12-3-4-14(13(15)11-12)18-10-2-7-17-8-5-16-6-9-17;3-1(4)2(5)6/h3-4,11,16H,2,5-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVGTEAPLFFFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCNCC2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4077240.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4077260.png)
![N-1-adamantyl-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4077267.png)
![3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B4077275.png)
![2-(2-{[4-(butylthio)phenyl]amino}-2-oxoethoxy)-N-(2,6-dimethylphenyl)benzamide](/img/structure/B4077287.png)
![7-bromo-3-hydroxy-5-methyl-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4077292.png)
![1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4077300.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4077307.png)
![1-[2-(2-Bromo-4-methylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4077311.png)
![(4-Bromophenyl)-[4-(2,6-dimethylmorpholin-4-yl)-3-nitrophenyl]methanone](/img/structure/B4077315.png)
![N-(2,6-dichlorophenyl)-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4077343.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4077344.png)

![2-[3-(2-isopropyl-5-methylphenoxy)propyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077350.png)
